molecular formula C26H24F2N2O2 B608713 Unii-ybt9bps2QV CAS No. 1346133-11-6

Unii-ybt9bps2QV

Cat. No.: B608713
CAS No.: 1346133-11-6
M. Wt: 434.4868
InChI Key: LKIAZDKZPNFTIJ-UHFFFAOYSA-N
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Description

Unii-ybt9bps2QV, also known by its chemical name LY2444296, is a compound with the molecular formula C26H24F2N2O2 and a molecular weight of 434.5 g/mol. This compound is recognized for its role as a relatively short-acting κ antagonist, which means it interacts with κ-opioid receptors in the body.

Preparation Methods

The synthesis of Unii-ybt9bps2QV involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Unii-ybt9bps2QV undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Unii-ybt9bps2QV has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving κ-opioid receptors.

    Biology: It helps in understanding the role of κ-opioid receptors in various biological processes.

    Medicine: It is investigated for its potential therapeutic effects in conditions involving κ-opioid receptors.

    Industry: It is used in the development of new pharmaceuticals targeting κ-opioid receptors.

Mechanism of Action

Unii-ybt9bps2QV exerts its effects by binding to κ-opioid receptors, which are part of the opioid receptor family. These receptors are involved in modulating pain, mood, and other physiological functions. By acting as an antagonist, this compound blocks the action of endogenous opioids at these receptors, thereby altering the physiological response.

Comparison with Similar Compounds

Unii-ybt9bps2QV is unique due to its relatively short-acting nature as a κ antagonist. Similar compounds include:

    Nor-Binaltorphimine: A long-acting κ antagonist.

    JDTic: Another κ antagonist with a different chemical structure.

    GNTI: A selective κ antagonist with distinct pharmacological properties.

These compounds share the ability to interact with κ-opioid receptors but differ in their duration of action, chemical structure, and specific effects.

Properties

IUPAC Name

2-[4-[4-(diethylamino)phenoxy]-3-fluorophenyl]-5-fluoro-3-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F2N2O2/c1-4-30(5-2)18-10-12-19(13-11-18)32-23-14-9-17(15-21(23)28)25-16(3)26(31)24-20(27)7-6-8-22(24)29-25/h6-15H,4-5H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIAZDKZPNFTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C3=C(C(=O)C4=C(N3)C=CC=C4F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2187352-99-2
Record name RYL-634
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2187352992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RYL-634
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBT9BPS2QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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